Neopentyl glycol diglycidyl ether
Overview
Description
Neopentyl glycol diglycidyl ether is an organic compound belonging to the glycidyl ether family. It is a colorless liquid with the chemical formula C₁₁H₂₀O₄ and a molar mass of 216.27 g/mol . This compound is primarily used as a reactive diluent in epoxy resins, enhancing their properties and making them suitable for various industrial applications .
Mechanism of Action
Target of Action
Neopentyl Glycol Diglycidyl Ether (NPGDGE) is an organic chemical in the glycidyl ether family . It primarily targets epoxy resins, where it acts as a modifier . Its role is to alter the viscosity and properties of these resins, enhancing their performance in various applications .
Mode of Action
NPGDGE interacts with its targets (epoxy resins) through its two oxirane groups per molecule . These groups react with the epoxy resins, leading to changes in their physical and chemical properties. The exact nature of these changes can vary depending on the specific resin and the conditions of the reaction .
Biochemical Pathways
Its primary use is in modifying epoxy resins , which suggests that it may interact with the chemical pathways involved in the formation and curing of these resins.
Pharmacokinetics
It’s important to note that npgdge is a low-toxic epoxy molecule . Its reactivity, low viscosity, and cross-linking properties may influence its interaction with biological systems if exposure occurs .
Result of Action
The primary result of NPGDGE’s action is the modification of epoxy resins . This can lead to changes in the resins’ viscosity and other properties, potentially enhancing their performance in various applications. For example, it can facilitate the resin with high strength and impact resistance .
Action Environment
The action of NPGDGE can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and extent of its reactions with epoxy resins . Additionally, the presence of other chemicals can also influence its reactivity and the properties of the resulting modified resins .
Biochemical Analysis
Biochemical Properties
It is known that the compound is relatively unreactive . It can react with amino, carboxyl, or hydroxyl groups in ring-opening reactions .
Cellular Effects
It is known that the compound is a low-toxic epoxy molecule with excellent reactivity, low viscosity, and cross-linking properties . It facilitates the resin with high strength and impact resistance .
Molecular Mechanism
It is known that the compound has two epoxy pendant groups at the end of the long chain . These groups can react with amino, carboxyl, or hydroxyl groups in ring-opening reactions .
Temporal Effects in Laboratory Settings
It is known that the compound is a low-toxic epoxy molecule with excellent reactivity, low viscosity, and cross-linking properties .
Dosage Effects in Animal Models
It is known that the compound is a low-toxic epoxy molecule .
Metabolic Pathways
It is known that the compound is relatively unreactive .
Transport and Distribution
It is known that the compound is relatively unreactive .
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions: Neopentyl glycol diglycidyl ether is synthesized through a two-step process involving neopentyl glycol and epichlorohydrin. The first step is the reaction of neopentyl glycol with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin. This is followed by a dehydrochlorination step using sodium hydroxide, resulting in the formation of this compound . The waste products of this reaction are water, sodium chloride, and excess caustic soda .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. Quality control tests, such as measuring the epoxy equivalent weight, are conducted to ensure the product’s consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Neopentyl glycol diglycidyl ether primarily undergoes cationic polymerization reactions due to its epoxy groups . It can also participate in esterification reactions with oxoacids and carboxylic acids to form esters and water .
Common Reagents and Conditions:
Cationic Polymerization: Typically involves the use of Lewis acids or other cationic initiators.
Esterification: Requires oxoacids or carboxylic acids and is often conducted under acidic conditions.
Major Products:
Cationic Polymerization: Produces cross-linked polymer networks.
Esterification: Results in the formation of esters and water.
Scientific Research Applications
Neopentyl glycol diglycidyl ether has a wide range of applications in scientific research and industry:
Chemistry: Used as a reactive diluent in epoxy resins to modify their viscosity and mechanical properties.
Biology: Employed in the synthesis of hydrogels for drug delivery systems.
Medicine: Utilized in dental materials and adhesives for medical devices.
Industry: Applied in the production of coatings, adhesives, sealants, and elastomers It is also used in the fabrication of light-emitting devices like OLEDs.
Comparison with Similar Compounds
Neopentyl glycol diglycidyl ether is unique due to its low toxicity, excellent reactivity, and ability to form cross-linked polymer networks. Similar compounds include:
Bisphenol A diglycidyl ether: Known for its use in epoxy resins but has higher toxicity compared to this compound.
Glycerol diglycidyl ether: Another reactive diluent with different mechanical properties.
1,4-Butanediol diglycidyl ether: Used in similar applications but has a different molecular structure and reactivity profile.
This compound stands out due to its balance of reactivity, low toxicity, and versatility in various applications.
Properties
IUPAC Name |
2-[[2,2-dimethyl-3-(oxiran-2-ylmethoxy)propoxy]methyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-11(2,7-12-3-9-5-14-9)8-13-4-10-6-15-10/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAUJXBLDYVELT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1CO1)COCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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DSSTOX Substance ID |
DTXSID8025707 | |
Record name | Neopentyl glycol diglycidyl ether | |
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Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Neopentyl glycol diglycidyl ether is a clear liquid. (NTP, 1992), Liquid; NKRA, Clear liquid; [CAMEO] Colorless liquid with an irritating odor; [Brenntag MSDS], LIQUID. | |
Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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Record name | Oxirane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxymethylene)]bis- | |
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Record name | Neopentyl glycol diglycidyl ether | |
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Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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Flash Point |
greater than 200 °F (NTP, 1992), 88 °C o.c. | |
Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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Solubility |
5 to 10 mg/mL at 68.9 °F (NTP, 1992) | |
Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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Density |
Relative density (water = 1): 1.07 | |
Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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Vapor Density |
Relative vapor density (air = 1): 7.5 | |
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CAS No. |
17557-23-2, 54847-49-3 | |
Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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Record name | Neopentyl glycol diglycidyl ether | |
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Record name | Oxirane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxymethylene)]bis- | |
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Record name | 1,3-bis(2,3-epoxypropoxy)-2,2-dimethylpropane | |
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Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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